molecular formula C15H22N2O7 B4044709 N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid

N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid

Cat. No.: B4044709
M. Wt: 342.34 g/mol
InChI Key: CGMGBDYHLFGQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C15H22N2O7 and its molecular weight is 342.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3-methyl-4-nitrophenoxy)ethyl]-2-butanamine oxalate is 342.14270105 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental and Biological Applications of Nitro Compounds

Nitro compounds, including nitrophenols, have been studied for their environmental occurrence, transformation, and biological impacts. Studies on nitrophenols, for instance, focus on their formation, degradation, and the potential risks they pose to ecosystems and human health due to their widespread use and persistence in the environment. Research has explored analytical methods for detecting these compounds in various matrices, understanding their degradation pathways, and evaluating their toxicological profiles (Harrison et al., 2005). These insights are critical for environmental monitoring and developing strategies to mitigate potential impacts.

2. Analytical and Biochemical Research Applications

Nitro compounds and their derivatives play significant roles in analytical chemistry and biochemistry, serving as substrates or intermediates in the synthesis of more complex molecules. For example, the study of nitrosamines and their precursors in water and wastewater highlights the importance of identifying and understanding the behavior of nitro compounds in aquatic environments. This research is essential for assessing the risks associated with nitrosamine exposure and developing treatment technologies to remove these compounds from water sources (Sgroi et al., 2018).

Properties

IUPAC Name

N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.C2H2O4/c1-4-11(3)14-7-8-18-12-5-6-13(15(16)17)10(2)9-12;3-1(4)2(5)6/h5-6,9,11,14H,4,7-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGBDYHLFGQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
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N-[2-(3-methyl-4-nitrophenoxy)ethyl]butan-2-amine;oxalic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.